molecular formula C42H56N8O9 B1666634 L-Tyrosine, N-(N-(N-(N-(N-(1-acetyl-L-prolyl)-L-phenylalanyl)-L-histidyl)-L-leucyl)-L-valyl)- CAS No. 121520-99-8

L-Tyrosine, N-(N-(N-(N-(N-(1-acetyl-L-prolyl)-L-phenylalanyl)-L-histidyl)-L-leucyl)-L-valyl)-

Cat. No. B1666634
M. Wt: 816.9 g/mol
InChI Key: OPTXGVMCPPAKTD-NGTAMTFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AG 84-10 (Ac-Pro-Phe-His-Leu-Val-Tyr) is similar to Angiotensinogen 6-13. It is a peptidic substrate analog;  that has antihypertensive effects.

Scientific Research Applications

Synthesis and Biological Properties

  • The compound has been used in the synthesis of various peptides, such as α-Melanotropine (α-MSH), where its unique properties aid in obtaining peptides with specific biological activities (Guttmann & Boissonnas, 1959). Similarly, its application in the synthesis of Tyrocidine E, a cyclic decapeptide, demonstrates its role in producing peptides with antimicrobial properties (Mitsuyasu et al., 1970).

Enzyme and Peptidase Studies

  • It has been used in the study of enzymes and peptidases, like in the research on a peptidase from thyroid glands, where the compound's specific structure plays a crucial role in understanding enzyme specificity and activity (Menzies & McQuillan, 1967). This includes insights into the hydrolysis and transpeptidation activities of enzymes (Richman & Fruton, 1976).

Peptide Synthesis and Modification

  • Its role in peptide synthesis is evident in various studies, for instance, in the solid-phase syntheses of Loloatins A-C, highlighting its significance in the creation of complex peptide structures (Scherkenbeck, Chen, & Haynes, 2002). It has also been used in the synthesis of peptide fragments of insulin, demonstrating its application in creating medically relevant peptides (Ke, Kung, Wang, & Niu, 1964).

Radiolysis and Chemical Reactions

  • The compound's utility extends to studies on radiolysis of N-acetyl amino acids, which are model compounds for radiation degradation of polypeptides. This provides insights into the effects of radiation on complex amino acids and peptides (Garrett et al., 1982).

properties

CAS RN

121520-99-8

Product Name

L-Tyrosine, N-(N-(N-(N-(N-(1-acetyl-L-prolyl)-L-phenylalanyl)-L-histidyl)-L-leucyl)-L-valyl)-

Molecular Formula

C42H56N8O9

Molecular Weight

816.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C42H56N8O9/c1-24(2)18-31(39(55)49-36(25(3)4)41(57)48-34(42(58)59)20-28-13-15-30(52)16-14-28)45-38(54)33(21-29-22-43-23-44-29)46-37(53)32(19-27-10-7-6-8-11-27)47-40(56)35-12-9-17-50(35)26(5)51/h6-8,10-11,13-16,22-25,31-36,52H,9,12,17-21H2,1-5H3,(H,43,44)(H,45,54)(H,46,53)(H,47,56)(H,48,57)(H,49,55)(H,58,59)/t31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

OPTXGVMCPPAKTD-NGTAMTFRSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)C

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C

Appearance

Solid powder

Other CAS RN

121520-99-8

Purity

>98% (or refer to the Certificate of Analysis)

sequence

PFHLVY

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ac-Pro-Phe-His-Leu-Val-Tyr
AG 84-10
AG-84-10

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Tyrosine, N-(N-(N-(N-(N-(1-acetyl-L-prolyl)-L-phenylalanyl)-L-histidyl)-L-leucyl)-L-valyl)-
Reactant of Route 2
L-Tyrosine, N-(N-(N-(N-(N-(1-acetyl-L-prolyl)-L-phenylalanyl)-L-histidyl)-L-leucyl)-L-valyl)-
Reactant of Route 3
L-Tyrosine, N-(N-(N-(N-(N-(1-acetyl-L-prolyl)-L-phenylalanyl)-L-histidyl)-L-leucyl)-L-valyl)-
Reactant of Route 4
L-Tyrosine, N-(N-(N-(N-(N-(1-acetyl-L-prolyl)-L-phenylalanyl)-L-histidyl)-L-leucyl)-L-valyl)-
Reactant of Route 5
L-Tyrosine, N-(N-(N-(N-(N-(1-acetyl-L-prolyl)-L-phenylalanyl)-L-histidyl)-L-leucyl)-L-valyl)-
Reactant of Route 6
Reactant of Route 6
L-Tyrosine, N-(N-(N-(N-(N-(1-acetyl-L-prolyl)-L-phenylalanyl)-L-histidyl)-L-leucyl)-L-valyl)-

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